2-iodo-N-(1-methoxypropan-2-yl)aniline
Description
2-Iodo-N-(1-methoxypropan-2-yl)aniline (CAS: Not explicitly provided; molecular formula: C₁₀H₁₄INO, molecular weight: 291.13 g/mol) is an organoiodine compound featuring an aniline backbone substituted with an iodine atom at the ortho position and a 1-methoxypropan-2-yl group attached to the nitrogen atom. This structure confers unique electronic and steric properties, making it a versatile intermediate in organic synthesis, particularly in cross-coupling reactions and pharmaceutical research . The methoxypropan-2-yl moiety enhances solubility in polar solvents compared to simpler alkyl-substituted analogs, while the iodine atom facilitates participation in Ullmann, Suzuki, or Buchwald-Hartwig reactions .
Properties
Molecular Formula |
C10H14INO |
|---|---|
Molecular Weight |
291.13 g/mol |
IUPAC Name |
2-iodo-N-(1-methoxypropan-2-yl)aniline |
InChI |
InChI=1S/C10H14INO/c1-8(7-13-2)12-10-6-4-3-5-9(10)11/h3-6,8,12H,7H2,1-2H3 |
InChI Key |
QTLVCRJFBUVXKT-UHFFFAOYSA-N |
Canonical SMILES |
CC(COC)NC1=CC=CC=C1I |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
A practical route to synthesize 2-iodoanilines, including 2-iodo-N-(1-methoxypropan-2-yl)aniline, involves the decarboxylative iodination of anthranilic acids. This method is transition-metal-free and base-free, utilizing inexpensive potassium iodide (KI) and iodine (I₂) as halogen donors under oxygen conditions . The reaction is scalable and exhibits high functional-group tolerance, making it suitable for industrial applications.
Industrial Production Methods
Industrial production of 2-iodo-N-(1-methoxypropan-2-yl)aniline typically follows the same synthetic route as described above. The process involves the decarboxylative iodination of anthranilic acids with KI and I₂ under oxygen conditions. This method is efficient and cost-effective, providing high yields of the desired product.
Chemical Reactions Analysis
Types of Reactions
2-Iodo-N-(1-methoxypropan-2-yl)aniline undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using appropriate reagents.
Oxidation Reactions: The compound can undergo oxidation to form corresponding quinones or other oxidized products.
Reduction Reactions: The nitro group can be reduced to an amine group under suitable conditions.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide (NaN₃) or potassium cyanide (KCN) can be used for substitution reactions.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be employed.
Major Products Formed
Substitution Reactions: Products with different functional groups replacing the iodine atom.
Oxidation Reactions: Quinones or other oxidized derivatives.
Reduction Reactions: Amines or other reduced forms of the compound.
Scientific Research Applications
2-Iodo-N-(1-methoxypropan-2-yl)aniline has various scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Employed in the study of biological pathways and as a probe for investigating enzyme activities.
Medicine: Potential use in the development of pharmaceutical compounds and as a lead compound for drug discovery.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 2-iodo-N-(1-methoxypropan-2-yl)aniline involves its interaction with specific molecular targets and pathways. The iodine atom and the methoxypropan-2-yl group play crucial roles in its reactivity and binding affinity. The compound can act as an electrophile in substitution reactions, facilitating the formation of new chemical bonds. Additionally, its structure allows it to interact with biological macromolecules, influencing their function and activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural and physicochemical differences between 2-iodo-N-(1-methoxypropan-2-yl)aniline and analogous compounds:
Physicochemical Properties
- Solubility : The methoxypropan-2-yl group in the target compound improves solubility in polar aprotic solvents (e.g., DMSO, DMF) compared to the isopropyl analog .
- Reactivity : The iodine atom in the ortho position enhances oxidative addition in palladium-catalyzed reactions, outperforming the chloro analog .
- Hydrogen Bonding: The methoxy group participates in hydrogen bonding (as a weak acceptor), influencing crystal packing and supramolecular assembly, a property less pronounced in non-oxygenated analogs .
Biological Activity
2-Iodo-N-(1-methoxypropan-2-yl)aniline is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of an iodine atom and a methoxypropan-2-yl group, which are critical for its reactivity and interaction with biological systems. Understanding the biological activity of this compound involves exploring its synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of 2-iodo-N-(1-methoxypropan-2-yl)aniline is . The structural features include:
- Iodine Atom : Enhances reactivity and facilitates interactions through halogen bonding.
- Methoxypropan-2-yl Group : Influences solubility and bioavailability.
Synthesis
The synthesis of 2-iodo-N-(1-methoxypropan-2-yl)aniline typically involves:
- Iodination of Aniline Derivatives : Utilizing iodine sources to introduce the iodine atom onto the aromatic ring.
- Alkylation : The methoxypropan-2-yl group can be introduced via alkylation reactions with appropriate alkylating agents.
Biological Activity
The biological activity of 2-iodo-N-(1-methoxypropan-2-yl)aniline is influenced by its structural characteristics. Research indicates that compounds with similar structures can exhibit various biological effects, including:
Enzyme Inhibition
Studies have shown that halogenated anilines can inhibit specific enzymes, potentially affecting metabolic pathways. For example, the presence of the iodine atom may enhance binding affinity to enzyme active sites.
Anticancer Activity
Preliminary studies suggest that 2-iodo-N-(1-methoxypropan-2-yl)aniline may exhibit anticancer properties. Compounds in this class have been evaluated for their ability to inhibit tumor growth in various cancer models.
Case Studies
Several case studies highlight the biological implications of similar compounds:
- In Vitro Studies : Compounds structurally related to 2-iodo-N-(1-methoxypropan-2-yl)aniline have shown significant inhibition of cancer cell proliferation in vitro.
- Docking Studies : Computational studies indicate favorable binding interactions with targets involved in cancer progression, such as kinases and receptors.
Data Tables
The mechanisms through which 2-iodo-N-(1-methoxypropan-2-yl)aniline exerts its biological effects may include:
- Halogen Bonding : The iodine atom can form halogen bonds with biological macromolecules, enhancing specificity in interactions.
- Electrophilic Character : The compound may act as an electrophile, participating in nucleophilic substitution reactions with cellular targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
